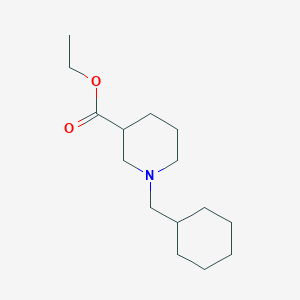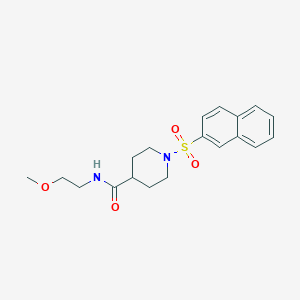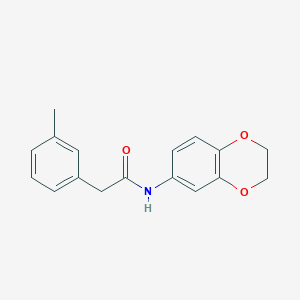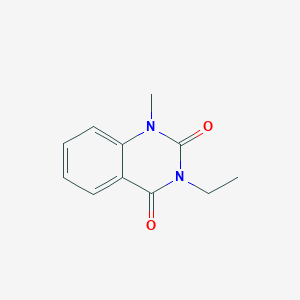![molecular formula C17H24N4O B5368538 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol, also known as GX-1, is a novel chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the azepane family and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cancer cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of hepatitis B virus X protein (HBx), which is essential for the replication of hepatitis B virus. Furthermore, this compound has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of pro-angiogenic factors. In viral research, this compound has been found to inhibit the expression of viral proteins and reduce the production of infectious virions. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol in lab experiments include its potent biological activities, its ability to enhance the efficacy of chemotherapy drugs, and its potential as a therapeutic agent for cancer and viral diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the lack of comprehensive toxicity data.
Direcciones Futuras
There are several future directions for research on 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol. One direction is to investigate the potential of this compound as a therapeutic agent for other types of cancer and viral diseases. Another direction is to develop novel formulations of this compound that improve its solubility and bioavailability. Furthermore, future research could focus on the identification of the molecular targets of this compound and the development of more potent analogs. Finally, the safety and toxicity of this compound need to be further evaluated in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves a multi-step process that starts with the reaction of 2-chloroquinoline and N,N-dimethylaminoethylamine to form 2-(dimethylamino)ethyl-2-chloroquinoline. This intermediate is then reacted with 4-aminocapronitrile to form 4-(2-chloroquinolin-3-yl)-1-(dimethylamino)methyl-1,4-diazepan-5-one. Finally, the quinoxaline ring is introduced by reacting the intermediate with 1,2-diaminobenzene in the presence of sodium hydride. The resulting product is this compound.
Aplicaciones Científicas De Investigación
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In viral research, this compound has been shown to inhibit the replication of hepatitis B and C viruses. Furthermore, this compound has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-20(2)13-17(22)8-5-10-21(11-9-17)16-12-18-14-6-3-4-7-15(14)19-16/h3-4,6-7,12,22H,5,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIMSGVMBLDQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)




![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)